4-(Azetidinomethyl) benzophenone
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Description
The compound "4-(Azetidinomethyl) benzophenone" is a derivative of benzophenone, which is a class of compounds that have been extensively studied for their potential biological activities. Benzophenone derivatives have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase and have shown potent inhibitory activity against HIV-1 RT and HIV in cellular assays . These compounds interact with the enzyme through hydrogen bonding and pi-orbital interactions, which are crucial for their inhibitory effects.
Synthesis Analysis
The synthesis of benzophenone derivatives and related beta-lactam structures, such as azetidinones, involves various chemical reactions. For instance, the carbonylative ring expansion of N-benzoyl-2-methylaziridine catalyzed by Co(CO)4- leads to the formation of N-benzoyl-4-methyl-2-azetidinone, which is a reaction mechanism that has been investigated using density functional theory . Additionally, the synthesis of stable synthetic equivalents of 4-(2-oxoethyl)azetidin-2-one has been achieved through a series of reactions including photopyridone formation, catalytic hydrogenation, and deblocking of protecting groups .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives and related compounds has been elucidated using various analytical techniques. For example, the crystal structure of N-benzyl-3,4-diphenyl-2-azetidinone has been determined, revealing the trans configuration of the chiral centers and specific bond lengths within the beta-lactam amide group . Similarly, the structure of (E)-4-amino-N'-(1-phenylethylidene) benzohydrazide has been analyzed using X-ray crystallography, FT-IR, and NMR spectroscopy, providing insights into its geometry and electronic properties .
Chemical Reactions Analysis
Benzophenone derivatives undergo various chemical reactions that are essential for their biological activity and synthesis. The Mannich-type addition of benzophenone imine glycinates to N-(p-toluenesulfonyl) alpha-chloroaldimines leads to the formation of beta,gamma-aziridino alpha-amino ester derivatives, which can be further converted into other valuable compounds . The enantioselective synthesis of azetidinones from D-glyceraldehyde acetonide also demonstrates the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(Azetidinomethyl) benzophenone" and related compounds are closely related to their molecular structure and have significant implications for their biological activity. The crystal structure analysis provides information on bond lengths and angles, which are important for understanding the stability and reactivity of these molecules . Computational chemistry techniques, such as DFT calculations, are used to predict IR and NMR frequencies, as well as energies of HOMO-LUMO, which are essential for understanding the electronic properties of these compounds .
Safety And Hazards
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h1-3,5-10H,4,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGIVLHWLJLPPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642782 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidinomethyl) benzophenone | |
CAS RN |
898777-22-5 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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